Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)-

Catalog No.
S12283381
CAS No.
M.F
C15H17NO4
M. Wt
275.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, m...

Product Name

Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)-

IUPAC Name

methyl (3R)-6-cyano-5-oxo-3-phenylmethoxyhexanoate

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

InChI

InChI=1S/C15H17NO4/c1-19-15(18)10-14(9-13(17)7-8-16)20-11-12-5-3-2-4-6-12/h2-6,14H,7,9-11H2,1H3/t14-/m1/s1

InChI Key

YWPUUIKSHYFOIZ-CQSZACIVSA-N

Canonical SMILES

COC(=O)CC(CC(=O)CC#N)OCC1=CC=CC=C1

Isomeric SMILES

COC(=O)C[C@@H](CC(=O)CC#N)OCC1=CC=CC=C1

Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- is a chemical compound with the molecular formula C15H17NO4C_{15}H_{17}NO_4 and a CAS number of 1443774-76-2. This compound features a hexanoic acid backbone with a cyano group at the sixth carbon and an oxo group at the fifth carbon, along with a phenylmethoxy group at the third carbon. The (3R) configuration indicates the stereochemistry of the molecule, which is crucial for its biological activity and reactivity in

Typical of carboxylic acids and esters. Key reactions include:

  • Esterification: The compound can react with alcohols to form new esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can undergo hydrolysis to yield hexanoic acid and methanol.
  • Reduction: The cyano group can be reduced to an amine under appropriate conditions, altering the compound's reactivity profile.
  • Nucleophilic Substitution: The oxo group allows for nucleophilic attack, leading to further functionalization of the molecule.

These reactions highlight its potential as a versatile intermediate in organic synthesis .

  • Antimicrobial Activity: Compounds containing cyano and oxo groups are known for their antimicrobial properties.
  • Enzyme Inhibition: Similar compounds may act as inhibitors for various enzymes, potentially influencing metabolic pathways.

The specific biological effects of this compound would require empirical studies to elucidate its mechanism of action and therapeutic potential .

Several methods can be employed to synthesize Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester:

  • Traditional Organic Synthesis:
    • Starting from hexanoic acid derivatives, introduction of cyano and oxo groups can be achieved through nucleophilic substitution and oxidation reactions.
  • Biocatalytic Methods:
    • Utilizing enzymes or whole cells (e.g., fungi) for selective biotransformation can lead to high stereoselectivity. For example, Penicillium species have been reported to facilitate the conversion of keto intermediates into hydroxylated forms that could be further processed into this compound .
  • Multi-step Synthesis:
    • A combination of synthetic steps involving protection/deprotection strategies for functional groups could yield the desired product efficiently.

These methods highlight both traditional and innovative approaches to synthesizing this complex molecule .

Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis due to its unique functional groups.
  • Agricultural Chemicals: Potential use in developing agrochemicals with specific biological activities.
  • Biochemical Research: Useful in studying enzyme interactions or metabolic pathways due to its structural features.

The versatility of this compound suggests it could play a role in diverse chemical processes .

  • Protein Binding Affinity: Understanding how well these compounds bind to target proteins can help predict their efficacy as drugs.
  • Metabolic Pathway Analysis: Investigating how these compounds are metabolized in biological systems provides insights into their safety and effectiveness.

Future studies focusing on these aspects could offer valuable information regarding the interactions of this compound within biological systems .

Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Hexanoic AcidStraight-chain fatty acidSimple structure with no functional groups
6-Cyanohexanoic AcidContains a cyano groupLacks the oxo and phenylmethoxy groups
Methyl HexanoateEster form of hexanoic acidDoes not contain cyano or oxo functionalities
Phenylbutyric AcidAromatic compound with similar backboneDifferent chain length and functional groups

The presence of both cyano and oxo functionalities along with a phenylmethoxy group makes Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester unique among these compounds. Its complex structure may contribute to distinct biological activities not observed in simpler analogs .

XLogP3

1

Hydrogen Bond Acceptor Count

5

Exact Mass

275.11575802 g/mol

Monoisotopic Mass

275.11575802 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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